molecular formula C8H7IO2 B8595630 1-(2-Hydroxy-3-iodophenyl)ethan-1-one CAS No. 89942-31-4

1-(2-Hydroxy-3-iodophenyl)ethan-1-one

Cat. No.: B8595630
CAS No.: 89942-31-4
M. Wt: 262.04 g/mol
InChI Key: PTPNOHHWWIGMJD-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Acetophenones and Aromatic Ketones

To understand 1-(2-Hydroxy-3-iodophenyl)ethan-1-one, it is essential to first place it within its broader chemical families: aromatic ketones and halogenated acetophenones.

Aromatic ketones are a class of organic compounds featuring a carbonyl group (C=O) directly bonded to an aromatic ring. numberanalytics.com The general structure can be represented as Ar-C(O)-R, where 'Ar' is an aromatic group and 'R' is an alkyl or aryl group. numberanalytics.com These compounds are fundamental in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.comresearchgate.net Their reactivity is largely dictated by the polar carbonyl group and the stable aromatic ring. numberanalytics.com

Halogenated acetophenones are derivatives of acetophenone (B1666503) (a simple aromatic ketone) that contain one or more halogen atoms. These compounds are significant as organic synthesis intermediates. patsnap.com The halogen can be attached to the aromatic ring or the methyl group of the acetyl moiety (the α-position). orgsyn.orgresearchgate.net α-Haloketones, in particular, are key precursors in the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocyclic compounds, some of which exhibit notable biological activity. researchgate.net The introduction of a halogen atom, such as iodine, into the aromatic ring creates a reactive site that can be exploited in further chemical transformations. mdpi.com

This compound is thus a multifunctional molecule. It is an aromatic ketone due to the acetyl group on the phenyl ring, and it is a halogenated acetophenone due to the iodine atom on the same ring. The presence of a hydroxyl (-OH) group further classifies it as a phenolic compound, adding another layer of chemical reactivity.

Significance as a Research Scaffold and Synthetic Intermediate

The true value of compounds like this compound in a research context lies in their utility as building blocks for more complex molecules. Aromatic ketones are well-established as important intermediates in chemical synthesis. azom.com

The iodinated nature of this compound is particularly significant. Iodinated aromatic compounds are prized as key intermediates for constructing larger, intricate heterocyclic systems. mdpi.com The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows chemists to readily form new carbon-carbon or carbon-heteroatom bonds at that specific position on the aromatic ring.

Furthermore, iodinated aromatic carbonyl compounds have been investigated for their potential as intermediates in organic synthesis and as agents with bactericidal and fungicidal properties. jocpr.com The combination of the ketone, hydroxyl, and iodo functional groups in a specific arrangement on the phenyl ring provides a versatile scaffold that can be selectively modified at multiple sites, enabling the synthesis of diverse molecular architectures for various research applications, including medicinal chemistry and materials science. mdpi.com

Overview of Key Structural Features and Their Chemical Relevance

The chemical behavior and utility of this compound are a direct result of its distinct structural features.

PropertyData
Molecular Formula C₈H₇IO₂
Molecular Weight 262.04 g/mol
CAS Number 89942-31-4

Data sourced from ChemScene. chemscene.com

The key functional groups and their relevance are:

Acetyl Group (-COCH₃) : This ketone group is a primary site for nucleophilic attack and can be transformed into a variety of other functional groups, such as alcohols or amines. numberanalytics.com

Hydroxyl Group (-OH) : As a phenolic hydroxyl group, it is acidic and can participate in hydrogen bonding. It is also a strongly activating group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents.

Iodo Group (-I) : The iodine atom is a heavy halogen. Its presence is crucial for the compound's role as a synthetic intermediate, particularly in cross-coupling reactions where it acts as a leaving group. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89942-31-4

Molecular Formula

C8H7IO2

Molecular Weight

262.04 g/mol

IUPAC Name

1-(2-hydroxy-3-iodophenyl)ethanone

InChI

InChI=1S/C8H7IO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3

InChI Key

PTPNOHHWWIGMJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)I)O

Origin of Product

United States

Chemical Reactivity and Reaction Pathways of 1 2 Hydroxy 3 Iodophenyl Ethan 1 One Derivatives

Transformations of the Carbonyl Moiety

The acetyl group's carbonyl moiety is a primary site for nucleophilic addition and condensation reactions, enabling the synthesis of a diverse range of derivatives.

Reductions to Alcohols

The ketone functionality of 1-(2-hydroxy-3-iodophenyl)ethan-1-one can be readily reduced to a secondary alcohol, yielding 1-(2-hydroxy-3-iodophenyl)ethan-1-ol. This transformation is a standard reaction in organic synthesis, typically achieved with hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective reagent for this purpose. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

This reduction is generally chemoselective, targeting the ketone without affecting the aromatic ring or the phenolic hydroxyl group under standard conditions. The resulting secondary alcohol is a chiral molecule, and while standard reduction with NaBH4 produces a racemic mixture, asymmetric reduction techniques can be employed to yield specific enantiomers.

Table 1: General Scheme for the Reduction of the Carbonyl Group

ReactantReagentProduct
This compoundSodium Borohydride (NaBH4) in Methanol/Ethanol1-(2-Hydroxy-3-iodophenyl)ethan-1-ol

Condensation Reactions

Condensation reactions involving the α-carbon of the carbonyl group are pivotal for extending the carbon skeleton and synthesizing complex molecules like chalcones.

Chalcone (B49325) Formation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde. organic-chemistry.org Derivatives of this compound are effective substrates for this reaction. For instance, the closely related compound 2-hydroxy-3-iodo-5-methyl acetophenone readily condenses with various aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) (NaOH) in ethanol to yield the corresponding chalcones. nih.gov

The reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol (B89426) addition product under the reaction conditions yields the stable, conjugated enone system characteristic of chalcones. organic-chemistry.orgijpras.com

Table 2: Examples of Chalcone Formation via Claisen-Schmidt Condensation

Acetophenone DerivativeAromatic AldehydeCatalystProduct Class
This compoundBenzaldehydeNaOH / Ethanol(E)-1-(2-Hydroxy-3-iodophenyl)-3-phenylprop-2-en-1-one
This compound4-ChlorobenzaldehydeNaOH / Ethanol(E)-3-(4-Chlorophenyl)-1-(2-hydroxy-3-iodophenyl)prop-2-en-1-one
This compound4-MethoxybenzaldehydeNaOH / Ethanol(E)-1-(2-Hydroxy-3-iodophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Aldol-Type Condensations

The formation of chalcones is a specific example of a broader class of reactions known as aldol-type condensations. researchgate.net These reactions are fundamental in organic chemistry for forming carbon-carbon bonds. researchgate.net In this context, the reaction is a "crossed" or "mixed" aldol condensation because it involves two different carbonyl compounds. organic-chemistry.orgsigmaaldrich.com

The mechanism begins with a strong base, such as a hydroxide ion, deprotonating the α-carbon of the this compound, creating a resonance-stabilized enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde. The resulting intermediate is a β-hydroxy ketone, also known as an aldol addition product. organic-chemistry.org Under the typical heating conditions of a Claisen-Schmidt reaction, this intermediate readily undergoes base-catalyzed dehydration, eliminating a water molecule to form an α,β-unsaturated ketone (the chalcone). sigmaaldrich.com The formation of the conjugated system provides a thermodynamic driving force for the dehydration step. sigmaaldrich.com

Acylation Reactions

Acylation of this compound at the α-carbon of the acetyl group leads to the formation of β-diketones (or 1,3-diketones). These compounds are valuable synthetic intermediates for building various heterocyclic systems. ijpras.com The most common method for synthesizing β-diketones from a ketone is the Claisen condensation, which involves the reaction of a ketone with an ester under basic conditions. nih.govbeilstein-journals.org

In this reaction, a strong base (e.g., sodium ethoxide or sodium hydride) is used to generate the enolate of this compound. This enolate then attacks the carbonyl group of an acylating agent, such as an ester (e.g., ethyl acetate) or an acyl chloride, to form the corresponding β-diketone.

Table 3: β-Diketone Formation via Claisen Condensation

ReactantAcylating AgentBaseProduct
This compoundEthyl Acetate (B1210297)Sodium Ethoxide (NaOEt)1-(2-Hydroxy-3-iodophenyl)butane-1,3-dione
This compoundEthyl BenzoateSodium Hydride (NaH)1-(2-Hydroxy-3-iodophenyl)-3-phenylpropane-1,3-dione

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide is a key intermediate for reactions such as O-alkylation and O-acylation, leading to the formation of ethers and esters, respectively.

O-alkylation is typically performed via the Williamson ether synthesis, where the phenoxide reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an ether. O-acylation involves the reaction of the phenol (B47542) with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine) to produce a phenyl ester. The reactivity of phenolic compounds is influenced by the substituents on the aromatic ring; electron-donating groups can increase the stability of the resulting phenoxyl radical after hydrogen donation. svedbergopen.com The presence of multiple hydroxyl groups can also enhance radical scavenging activity. svedbergopen.com

Table 4: Representative Reactions of the Phenolic Hydroxyl Group

Reaction TypeReagentBaseProduct
O-Alkylation (Ether Formation)Methyl Iodide (CH3I)Potassium Carbonate (K2CO3)1-(2-Methoxy-3-iodophenyl)ethan-1-one
O-Acylation (Ester Formation)Acetyl Chloride (CH3COCl)Pyridine2-Acetyl-6-iodophenyl acetate

Oxidation Reactions to Ketones or Carboxylic Acids

Ketones, such as this compound, are generally resistant to oxidation compared to aldehydes. However, under specific conditions, the acetyl group can be transformed. One of the most notable transformations is the Baeyer-Villiger oxidation, which converts ketones into esters using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgwikipedia.orgnih.gov In this reaction, an oxygen atom is inserted between the carbonyl carbon and the adjacent aryl or alkyl group. For this compound, the migration of the aryl group is generally favored over the methyl group. chemistrysteps.com The resulting ester can then be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol.

Another pathway, the Dakin oxidation, is specific to ortho- and para-hydroxyaryl aldehydes and ketones. cdnsciencepub.com This reaction uses alkaline hydrogen peroxide to convert the acetyl group into a hydroxyl group, yielding a catechol derivative, after replacing the acetyl group with a hydroxyl and subsequent hydrolysis. cdnsciencepub.com

Under harsh conditions with strong oxidizing agents like hot alkaline potassium permanganate, oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur, leading to the formation of carboxylic acids. truman.edu

Reaction Type Reagent(s) Intermediate/Product Description
Baeyer-Villiger OxidationPeroxyacids (e.g., m-CPBA)Ester, then Carboxylic AcidAn oxygen atom is inserted, forming an ester, which can be subsequently hydrolyzed. organic-chemistry.orgwikipedia.orgnrochemistry.com
Dakin OxidationAlkaline Hydrogen Peroxide (H₂O₂)Phenolic Ester, then CatecholThe acetyl group is replaced by a hydroxyl group. cdnsciencepub.com
Oxidative CleavageStrong Oxidants (e.g., hot KMnO₄)Carboxylic AcidsCleavage of C-C bonds adjacent to the carbonyl group.

Derivatization for Ligand Synthesis

The structure of this compound is an excellent scaffold for the synthesis of ligands, particularly Schiff base ligands. mdpi.com These are typically formed through the condensation reaction between the carbonyl group of the ketone and a primary amine. niscpr.res.inarpgweb.com The reaction involves a nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration to form an imine or azomethine group (-C=N-).

The presence of the ortho-hydroxyl group is crucial, as it allows the resulting Schiff base to act as a bidentate or polydentate chelating agent for various metal ions. neliti.com The phenolic oxygen and the imine nitrogen can coordinate to a metal center, forming stable complexes. This property has led to the widespread use of similar salicylaldehyde- and 2-hydroxyacetophenone-derived Schiff bases in coordination chemistry and catalysis. mdpi.comlookchem.com

Amine Reactant Resulting Schiff Base Ligand Structure Potential Metal Coordination Sites
AnilineN-(1-(2-hydroxy-3-iodophenyl)ethylidene)anilinePhenolic Oxygen, Imine Nitrogen
Ethylenediamine (1:2 ratio)N,N'-bis(1-(2-hydroxy-3-iodophenyl)ethylidene)ethane-1,2-diamine2x Phenolic Oxygen, 2x Imine Nitrogen
2-Aminophenol2-((1-(2-hydroxy-3-iodophenyl)ethylidene)amino)phenolPhenolic Oxygen (ring), Imine Nitrogen, Phenolic Oxygen (from aminophenol)

Participation in Intramolecular Hydrogen Bonding Interactions

A significant structural feature of this compound is the strong intramolecular hydrogen bond formed between the hydrogen of the ortho-hydroxyl group and the oxygen of the acetyl group. researchgate.netmdpi.com This interaction creates a stable, planar, six-membered pseudo-ring.

This hydrogen bond has several consequences for the molecule's physical and chemical properties:

Conformational Rigidity: It locks the molecule into a specific planar conformation. mdpi.com

Increased Acidity of the Phenolic Proton: The hydrogen bond can increase the acidity of the phenolic proton compared to a similar phenol without the ortho-acetyl group.

Spectroscopic Shifts: In infrared (IR) spectroscopy, the O-H stretching frequency is significantly lowered and broadened. In proton nuclear magnetic resonance (¹H NMR) spectroscopy, the phenolic proton signal is shifted downfield.

Studies on similar 2'-hydroxyacetophenone (B8834) derivatives have extensively characterized this interaction, confirming its strength and influence on molecular geometry. researchgate.netresearchgate.net The O···O distance in such hydrogen bonds is typically short, indicating a strong interaction. consensus.app

Atoms Involved Bond Type Consequence Spectroscopic Evidence
O-H (hydroxyl) and C=O (acetyl)Intramolecular Hydrogen BondFormation of a stable 6-membered pseudo-ringBroadened O-H stretch at lower wavenumber in IR; downfield shift of OH proton in ¹H NMR researchgate.net

Reactivity of the Aryl Iodide Moiety

Nucleophilic Substitution Reactions

Aryl halides, including the aryl iodide moiety in this compound, are generally unreactive toward traditional nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This low reactivity is due to the high energy required to break the aromaticity of the benzene (B151609) ring and the repulsion between the electron-rich nucleophile and the π-system of the ring. masterorganicchemistry.com

For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In this compound, the acetyl group is a moderate electron-withdrawing group, but its effect is not typically strong enough to facilitate SNAr reactions under mild conditions. Therefore, direct displacement of the iodide by common nucleophiles is challenging. youtube.com

Under forcing conditions, such as the use of very strong bases (e.g., sodium amide), a substitution reaction may proceed through an elimination-addition mechanism involving a highly reactive "benzyne" intermediate.

Reaction Condition Mechanism Reactivity Rationale
Standard Nucleophiles (e.g., RO⁻, NH₃)SNAr (Addition-Elimination)Very Low / UnreactiveThe aromatic ring is not sufficiently activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com
Very Strong Bases (e.g., NaNH₂)Elimination-Addition (Benzyne)Possible under harsh conditionsThe strong base can deprotonate the ring, leading to the elimination of iodide and formation of a benzyne (B1209423) intermediate.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to metal-catalyzed cross-coupling reactions. Aryl iodides are among the most reactive aryl halides in these transformations due to the relatively weak C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. mdpi.com This makes the compound an excellent substrate for forming new carbon-carbon bonds.

Heck, Stille, and Negishi Reactions

The Heck, Stille, and Negishi reactions are powerful palladium-catalyzed methods for creating C-C bonds, and the aryl iodide of this compound is an ideal electrophilic partner. wikipedia.orgwikipedia.orgwikipedia.org

Heck Reaction: This reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net The result is the formation of a substituted alkene where the aryl group has been added to one of the sp² carbons of the original double bond. nih.gov

Stille Reaction: This reaction involves the coupling of the aryl iodide with an organotin (stannane) compound. wikipedia.orglibretexts.org It is highly versatile due to the stability and commercial availability of many organostannane reagents. harvard.edunih.gov

Negishi Reaction: This reaction couples the aryl iodide with an organozinc reagent. wikipedia.org Organozinc compounds are highly reactive, often leading to rapid and high-yielding coupling reactions under mild conditions. researchgate.net

All three reactions generally proceed through a similar catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation (for Stille and Negishi) or migratory insertion (for Heck), and concluding with reductive elimination to release the product and regenerate the Pd(0) catalyst.

Reaction Name Coupling Partner Catalyst System (Typical) General Product Structure
Heck ReactionAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)1-(2-Hydroxy-3-(alkenyl)phenyl)ethan-1-one
Stille ReactionOrganostannane (R-SnBu₃)Pd(PPh₃)₄, LiCl1-(2-Hydroxy-3-(R)phenyl)ethan-1-one
Negishi ReactionOrganozinc (R-ZnX)Pd(PPh₃)₄ or PdCl₂(dppf)1-(2-Hydroxy-3-(R)phenyl)ethan-1-one
Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. For derivatives of this compound, the carbon-iodine bond serves as a highly effective electrophilic site for palladium-catalyzed coupling with various organoboron reagents. This reaction provides a direct route to 3-aryl-2-hydroxyacetophenone derivatives, which are valuable intermediates in the synthesis of biologically active compounds like flavonoids and chromones. walisongo.ac.idmdpi.com

The reaction is typically performed in the presence of a palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), a suitable ligand, and a base. walisongo.ac.idresearchgate.net The choice of base, solvent, and reaction conditions can be optimized to achieve high yields while preserving the integrity of the other functional groups. The phenolic hydroxyl group often plays a crucial role, potentially acting as a directing group or requiring protection depending on the specific conditions. A series of 4′-alkyl-2′-hydroxyacetophenones has been successfully prepared using Suzuki reactions, highlighting the utility of this method for creating key intermediates for more complex molecules. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids


EntryArylboronic AcidCatalyst/LigandBaseSolventTypical Yield
1Phenylboronic acidPd(PPh3)4K2CO3Toluene/H2O92%
24-Methoxyphenylboronic acidPd(OAc)2 / SPhosK3PO4Dioxane/H2O95%
33-Chlorophenylboronic acidPdCl2(dppf)Na2CO3DMF88%
42-Thienylboronic acidPd(PPh3)4CsFDME90%

Note: Data is illustrative of typical conditions and yields for Suzuki-Miyaura reactions involving similar ortho-iodo phenolic substrates.

Palladium-Catalyzed Cascade Reactions

The strategic placement of the iodo, hydroxyl, and acetyl groups on the aromatic ring makes this compound an ideal substrate for palladium-catalyzed cascade reactions. These reactions enable the rapid construction of complex polycyclic frameworks in a single synthetic operation by combining multiple bond-forming events. rsc.orgrsc.org

A common cascade sequence involves an initial intermolecular cross-coupling at the C-I bond, followed by an intramolecular cyclization. For example, a Sonogashira coupling with a terminal alkyne would yield a 3-alkynyl-2-hydroxyacetophenone intermediate. This intermediate can then undergo a palladium- or copper-catalyzed intramolecular cyclization, where the phenolic hydroxyl group attacks the alkyne to form a substituted benzofuran (B130515) ring. Such pathways are highly efficient for assembling heterocyclic systems. organic-chemistry.org The specific outcome of the cascade can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Formation of Aryne Species

The 1,2-disubstitution pattern of this compound or its derivatives makes it a potential precursor for the in-situ generation of a highly reactive aryne intermediate. wikipedia.orgsemanticscholar.org Arynes are fleeting species derived from an aromatic ring by the formal removal of two adjacent substituents, resulting in a strained "triple bond." wikipedia.org The generation of an aryne from an o-iodophenol derivative typically requires initial modification, such as protection of the hydroxyl group (e.g., as a methoxy (B1213986) or silyl (B83357) ether), followed by treatment with a strong base like n-butyllithium or via fluoride-induced elimination of an ortho-silylaryl triflate.

Once formed, the aryne is a powerful electrophile and dienophile that can be trapped by a variety of reagents. nsf.govmdpi.com

Nucleophilic Addition: Nucleophiles such as amines, alcohols, or carbanions can add to one of the carbons of the aryne triple bond, with the regioselectivity of the addition influenced by the electronic properties of the remaining ring substituents.

Cycloaddition Reactions: Arynes readily undergo [4+2] cycloadditions (Diels-Alder reactions) with dienes like furan (B31954) or cyclopentadiene (B3395910) to form complex bicyclic adducts. semanticscholar.org

Insertion Reactions: They can also insert into certain sigma bonds.

This reactivity opens pathways to densely functionalized aromatic compounds that are otherwise difficult to access. nih.gov

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity, the control over which position on a molecule reacts, is a critical consideration in the synthetic transformations of polyfunctionalized molecules like this compound. The inherent electronic and steric properties of the hydroxyl, iodo, and acetyl groups direct the outcome of subsequent reactions.

In cross-coupling reactions, the reaction occurs selectively at the carbon-iodine bond, as it is the most reactive site for oxidative addition to a low-valent palladium catalyst. nih.gov When the molecule is converted into an aryne, the regioselectivity of a subsequent nucleophilic attack is governed by the remaining substituents. The acetyl group, being electron-withdrawing, would direct an incoming nucleophile to the meta position (C4) to place the resulting negative charge ortho to the activating group. Conversely, an electron-donating group (like a protected hydroxyl) would direct the nucleophile to the ortho position (C3).

Stereoselectivity becomes relevant when new chiral centers are formed. For instance, in a cascade reaction that creates a new heterocyclic ring with a stereocenter, the stereochemical outcome can be influenced by chiral ligands on the metal catalyst or by the existing geometry of the substrate.

Spectroscopic and Structural Characterization Techniques for Hydroxyiodophenyl Ethanones

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For 1-(2-Hydroxy-3-iodophenyl)ethan-1-one, ¹H NMR and ¹³C NMR are crucial for elucidating the arrangement of protons and carbon atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons, and the hydroxyl proton.

The acetyl group's methyl protons (-CH₃) would typically appear as a sharp singlet in the upfield region of the spectrum, generally around δ 2.5-2.7 ppm. This is due to the deshielding effect of the adjacent carbonyl group. The aromatic region of the spectrum would display signals for the three protons on the phenyl ring. Their chemical shifts are influenced by the electron-donating hydroxyl group, the electron-withdrawing acetyl group, and the deshielding effect of the iodine atom. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. In many deuterated solvents, this peak can be found at a downfield position.

For comparison, the parent compound, 2'-Hydroxyacetophenone (B8834), shows a singlet for the methyl protons at approximately 2.61 ppm and a broad signal for the hydroxyl proton around 12.25 ppm in CDCl₃, indicating strong intramolecular hydrogen bonding. nih.gov The aromatic protons appear as a complex multiplet between 6.80 and 7.78 ppm. nih.gov The introduction of an iodine atom at the 3-position would further influence the chemical shifts of the neighboring aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃ ~2.6 Singlet
Aromatic-H ~6.8 - 7.8 Multiplet

Note: The table is based on predicted values and data from analogous compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. For this compound, a total of eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

The carbonyl carbon (C=O) of the acetyl group is typically the most downfield signal, appearing around δ 200 ppm. The methyl carbon (-CH₃) of the acetyl group would be found in the upfield region, generally between δ 25-30 ppm. The six aromatic carbons would have chemical shifts in the range of δ 110-160 ppm. The carbon atom attached to the hydroxyl group (C-OH) would be significantly deshielded, as would the carbon atom bonded to the iodine (C-I), though the heavy atom effect of iodine can sometimes lead to broader signals.

For context, in the related compound 2-Methoxyacetophenone, the carbonyl carbon appears at δ 199.8 ppm, and the methyl carbon is at δ 31.8 ppm. rsc.org The aromatic carbons resonate between δ 111.6 and 158.9 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C=O ~198 - 205
Aromatic C-OH ~155 - 160
Aromatic C-I ~90 - 100
Aromatic C-H & C-C ~115 - 140

Note: This table contains predicted values based on known substituent effects and data from similar structures. Precise experimental data is required for definitive assignment.

The precise chemical shifts in both ¹H and ¹³C NMR spectra are determined by the electronic environment of each nucleus. In this compound, the electron-donating hydroxyl group tends to shield the ortho and para positions, while the electron-withdrawing acetyl and iodo groups deshield the adjacent nuclei. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen can also influence the chemical shifts of nearby protons and carbons.

In the ¹H NMR spectrum, the coupling constants (J) between adjacent aromatic protons would provide valuable information about their relative positions. For a 1,2,3-trisubstituted benzene (B151609) ring, a set of doublet of doublets and a triplet or a more complex pattern is expected, with typical ortho-coupling constants in the range of 7-9 Hz and meta-coupling constants around 1-3 Hz. The interpretation of these splitting patterns is key to confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Ultraviolet/Visible (UV/Vis) spectroscopy, are used to probe the vibrational and electronic energy levels of a molecule, respectively. They are particularly useful for identifying functional groups and conjugated systems.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

For this compound, the IR spectrum would be expected to show several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadness indicating involvement in strong intramolecular hydrogen bonding with the adjacent carbonyl group. The C=O stretching vibration of the ketone would typically appear as a strong, sharp band. Due to the conjugation with the aromatic ring and the intramolecular hydrogen bonding, this peak is expected to be shifted to a lower wavenumber, likely in the range of 1630-1650 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and the C-O stretching of the phenol (B47542) would appear around 1200-1300 cm⁻¹. The C-I stretching vibration is expected at a much lower frequency, typically below 600 cm⁻¹.

For comparison, the IR spectrum of 2'-Hydroxyacetophenone shows a strong carbonyl absorption band around 1646 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic -OH O-H Stretch (H-bonded) 2500 - 3300 (broad)
Ketone C=O C=O Stretch 1630 - 1650 (strong)
Aromatic Ring C=C Stretch 1450 - 1600
Phenol C-O C-O Stretch 1200 - 1300

Note: The values in this table are approximate and based on typical ranges for the indicated functional groups.

Ultraviolet/Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV/Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring with a carbonyl chromophore. Phenolic compounds typically exhibit two main absorption bands in the UV region arising from π → π* transitions. For phenol itself, these bands appear around 210 nm and 270 nm. The presence of the acetyl group and the iodine atom, both of which can act as auxochromes, would be expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. The n → π* transition of the carbonyl group, which is typically weaker, might also be observed as a shoulder on the longer wavelength π → π* band.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules, making it ideal for compounds like this compound. youtube.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with minimal fragmentation. youtube.com

For iodinated phenols and related compounds, ESI-MS is an effective method for detection and mechanistic studies. scite.aipurdue.edu The analysis of this compound via ESI-MS would typically be performed in both positive and negative ion modes.

Negative Ion Mode ([M-H]⁻): The phenolic hydroxyl group is acidic and can be easily deprotonated to form the [M-H]⁻ ion. This mode is often highly sensitive for phenolic compounds.

Positive Ion Mode ([M+H]⁺): Protonation can occur on the carbonyl oxygen or the hydroxyl oxygen, leading to the formation of the [M+H]⁺ ion.

It is important to note that iodinated aromatic compounds can sometimes undergo deiodination (loss of iodine) in the ESI source, particularly when certain mobile phase additives like formic acid are used. researchgate.net This phenomenon is dependent on instrumental parameters such as the capillary voltage and must be considered during spectral interpretation. researchgate.net

Table 1: Expected Ions for this compound in ESI-MS
Ionization ModeIon FormulaAdduct/LossCalculated m/z
Negative[C₈H₆IO₂]⁻[M-H]⁻260.94
Positive[C₈H₈IO₂]⁺[M+H]⁺262.96
Positive[C₈H₇INaO₂]⁺[M+Na]⁺284.94

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental composition. By measuring the m/z value with very high accuracy (typically to four or more decimal places), HRMS can distinguish between ions that have the same nominal mass but different elemental formulas.

For this compound, the theoretical monoisotopic mass is 261.94908 Da. guidechem.com An HRMS experiment would aim to measure this mass with an error of less than 5 parts per million (ppm). Such a result provides strong evidence for the molecular formula C₈H₇IO₂ and significantly increases confidence in the compound's identity.

Table 2: HRMS Data for this compound
Molecular FormulaIon TypeTheoretical Exact Mass (Da)Hypothetical Measured Mass (Da)Mass Error (ppm)
C₈H₇IO₂[M+H]⁺262.95686262.957110.95

X-ray Diffraction (XRD) Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

To perform single-crystal XRD, a high-quality, single crystal of this compound is required. The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

While a specific crystal structure for this compound is not publicly available, analysis of a structurally similar compound, 1-(2-hydroxy-5-methoxyphenyl)ethanone thiosemicarbazone, reveals that the benzene ring and adjacent groups are nearly planar. nih.gov A similar planarity would be expected for this compound. The analysis would yield precise crystallographic parameters that define the unit cell of the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
β (°)98.5
Volume (ų)1034
Z (molecules per unit cell)4

Analysis of Intermolecular and Intramolecular Interactions

The crystal packing of a molecule is governed by a network of non-covalent interactions. For this compound, several key interactions are anticipated:

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the hydrogen of the C2-hydroxyl group and the oxygen of the C1-carbonyl group. This type of interaction is common in 2-hydroxy acetophenones and results in the formation of a stable six-membered ring, which significantly influences the molecule's conformation. nih.gov

Intermolecular Hydrogen Bonding: While the primary hydroxyl group is involved in an intramolecular bond, weaker intermolecular hydrogen bonds, such as C-H···O interactions involving aromatic or methyl protons and carbonyl or hydroxyl oxygens, could play a role in stabilizing the crystal lattice. nih.gov

Halogen Bonding: The iodine atom at the C3 position can act as a halogen bond donor, potentially forming C-I···O or C-I···π interactions with neighboring molecules. Halogenation is known to have a pronounced effect on molecular docking and interaction preferences. nih.gov

π-π Stacking: The aromatic phenyl rings can stack on top of each other, leading to stabilizing π-π interactions. These dispersion forces are crucial for the packing of many aromatic compounds. nih.gov

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice, providing a detailed picture of the molecular packing environment. sciencepubco.com

Table 4: Potential Non-Covalent Interactions in Solid this compound
Interaction TypeAtoms InvolvedNature
Intramolecular Hydrogen BondO-H···O=CStrong, stabilizing
Intermolecular Hydrogen BondC-H···OWeak, directional
Halogen BondC-I···ODirectional, moderate strength
π-π StackingPhenyl Ring ··· Phenyl RingDispersion, stabilizing

Elemental Analysis

Elemental analysis is a fundamental and routine technique used to determine the mass percentages of the constituent elements in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula. This comparison serves as a crucial check of purity and confirms the empirical formula of a newly synthesized compound. For organometallic complexes, it is also used to determine metal-to-ligand stoichiometry. saudijournals.com

For this compound (C₈H₇IO₂), the theoretical elemental composition can be calculated based on its molecular weight of 262.04 g/mol . A satisfactory experimental result would typically fall within ±0.4% of the theoretical values, confirming the compound's elemental integrity.

Table 5: Elemental Analysis Data for C₈H₇IO₂
ElementTheoretical Mass %Hypothetical Found %
Carbon (C)36.6636.81
Hydrogen (H)2.692.65
Iodine (I)48.43N/A*
Oxygen (O)12.21N/A**

*Iodine is not typically determined by standard CHN combustion analysis and requires separate analytical methods. **Oxygen is usually calculated by difference.

Computational and Theoretical Investigations of 1 2 Hydroxy 3 Iodophenyl Ethan 1 One and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a standard method in quantum chemistry for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively complex organic molecules like 1-(2-Hydroxy-3-iodophenyl)ethan-1-one. DFT calculations can predict a wide range of molecular properties, from optimized geometries to spectroscopic parameters and intermolecular interactions.

Optimization of Molecular Geometry and Electronic Structure

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For this compound, the geometry would be optimized to understand the interplay between the hydroxyl, acetyl, and iodo substituents on the phenyl ring.

Studies on the closely related analog, 2'-hydroxyacetophenone (B8834), have been performed using DFT methods such as B3LYP with basis sets like def2-TZVP. mdpi.com These calculations reveal that the most stable conformer features a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, leading to a planar Cs symmetry for the core structure. mdpi.comnih.gov The introduction of a bulky iodine atom at the 3-position is expected to induce some steric strain and electronic effects, which would slightly alter bond lengths and angles compared to the unsubstituted analog. The optimized geometry provides the foundation for calculating other properties, such as electronic distribution, dipole moment, and molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important, as their energies and spatial distributions provide insights into the molecule's reactivity and electronic transition properties. wseas.com

Table 1: Theoretical Internal Coordinates (Bond Lengths and Angles) for the Analog 2'-Hydroxyacetophenone at the B3LYP-D3(BJ)/Def2-TZVP Level.
ParameterBond/AngleCalculated Value
Bond Length (Å)C=O1.225
C-C (acetyl)1.512
C-O (hydroxyl)1.361
O-H0.967
C-C (aromatic avg.)1.395
Bond Angle (°)C-C=O120.5
C-C-C (acetyl)119.8
C-O-H108.9

Data derived from studies on 2'-hydroxyacetophenone, a structural analog. mdpi.comnih.gov

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting spectroscopic data, which can be used to interpret and assign experimental spectra. For this compound, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are of significant interest.

The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate NMR chemical shifts (¹H and ¹³C). ruc.dk Theoretical studies on similar acetophenone (B1666503) derivatives have shown that calculated chemical shifts, when properly referenced, are in good agreement with experimental values. wseas.com This allows for the confident assignment of signals in complex spectra. For the target molecule, DFT could predict the chemical shifts of the aromatic protons, the methyl protons, and the various carbon atoms, accounting for the electronic effects of the hydroxyl, iodo, and acetyl groups.

Similarly, DFT can compute harmonic vibrational frequencies corresponding to the normal modes of vibration. These theoretical frequencies can be correlated with experimental IR and Raman spectra. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an appropriate factor to improve agreement. byjus.com Such calculations help in assigning specific absorption bands to molecular motions, such as the C=O stretch, O-H stretch, and various aromatic C-C and C-H vibrations.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for the Analog 2'-Hydroxyacetophenone.
SpectrumParameterTheoretical Value (DFT)Experimental Value
¹H NMR (ppm)-CH₃2.602.58
Aromatic H6.8 - 7.76.9 - 7.8
-OH12.212.1
IR (cm⁻¹)C=O Stretch~1650 (scaled)1645
O-H Stretch~3100 (scaled, H-bonded)~3080

Values are representative for 2'-hydroxyacetophenone and similar structures. wseas.comchemicalbook.com

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are crucial in determining the crystal packing, supramolecular structure, and physical properties of molecules. For this compound, interactions such as hydrogen bonds and halogen bonds are expected to be significant. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in a crystal structure. researchgate.netnih.gov

This analysis maps properties onto the Hirshfeld surface, which is the boundary where the electron density of a molecule contributes more than any other molecule in the crystal. By generating 2D fingerprint plots from the surface, the contributions of different types of intermolecular contacts can be quantified. For an iodinated compound, one would expect to see significant contributions from H···I, I···I, O···H, and C···H contacts. researchgate.netmdpi.com The presence of the iodine atom makes I···I and C-I···π interactions possible, which can play a key role in the solid-state architecture. NCI plots, derived from the electron density and its derivatives, can also be used to visualize weak interactions in real space, identifying attractive and repulsive forces within the molecule and between molecules. nih.gov

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Iodinated Organic Compound.
Interaction TypePercentage Contribution (%)
H···I / I···H~25-35
H···H~20-30
C···H / H···C~10-15
O···H / H···O~5-10
I···I~5-10
C···C~3-7

Data is representative of typical values observed for organic molecules containing iodine. researchgate.netnih.govmdpi.com

Molecular Modeling and Simulation

Beyond static DFT calculations, molecular modeling and simulation techniques are employed to study dynamic processes, including chemical reactions. These methods can predict the feasibility of reaction pathways and provide detailed mechanistic insights.

Prediction of Reaction Yields and Pathways

While the direct computational prediction of exact reaction yields is highly complex and challenging, molecular modeling can provide valuable qualitative predictions. escholarship.org By calculating the thermodynamic and kinetic parameters of different potential reaction pathways, chemists can identify the most favorable routes and likely major and minor products. For instance, this compound can serve as a precursor in reactions like the Claisen-Schmidt condensation to form chalcones. nih.govgordon.edu

Computational modeling can be used to compare the activation energies for the formation of different possible products or intermediates. The pathway with the lowest activation barrier is kinetically favored and is expected to lead to the major product under kinetic control. Similarly, by calculating the relative free energies of the final products, the thermodynamically most stable product can be identified. escholarship.org This information is crucial for optimizing reaction conditions (e.g., temperature, catalyst) to maximize the yield of a desired product. For example, in a condensation reaction, modeling could help determine whether base-catalyzed or acid-catalyzed conditions are more likely to lead to the desired chalcone (B49325) while minimizing side reactions. mdpi.com

Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating detailed reaction mechanisms. rsc.orgresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, transition states, intermediates, and products. The transition state, being the highest energy point along the reaction coordinate, is of particular importance as its structure and energy determine the reaction rate.

A relevant example is the acid-catalyzed intramolecular cyclization of a 2'-hydroxychalcone (B22705) (a derivative of this compound) to form a flavanone (B1672756). researchgate.net DFT studies on this type of reaction have detailed a multi-step mechanism involving:

Protonation of the carbonyl oxygen.

Intramolecular Michael addition of the phenolic hydroxyl group to the α,β-unsaturated system, proceeding through a key transition state.

Formation of a hemiacetal intermediate.

Tautomerization and deprotonation to yield the final flavanone product.

For each step, the structures of intermediates and transition states are optimized, and their energies are calculated to construct a complete energy profile of the reaction. researchgate.net This profile reveals the rate-determining step and provides a deep understanding of how substituents on the aromatic rings influence the reaction kinetics. Such detailed mechanistic knowledge is invaluable for designing new synthetic routes and catalysts. rsc.org

Conformational Analysis and Tautomerism

The conformational landscape and potential for tautomerism are critical aspects of understanding the chemical behavior of this compound. This compound belongs to the o-hydroxyacetophenone family, which is known for a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the acetyl group. This interaction significantly influences the molecule's planarity and rotational barriers.

Computational studies on analogous compounds, such as 2-hydroxyacetophenone (B1195853), have been performed to elucidate these properties. nih.gov A thorough conformational analysis typically involves scanning the potential energy surface by rotating key dihedral angles, such as the C-C bond connecting the acetyl group to the phenyl ring and the C-O bond of the hydroxyl group. For 2-hydroxyacetophenone, theoretical calculations have shown that the enolic form, stabilized by the intramolecular hydrogen bond, is the most stable structure, with the contribution of diketo tautomers being negligible. nih.gov

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is fundamental to understanding the crystal packing and solid-state properties of a compound. Methodologies like Hirshfeld surface analysis provide quantitative and visual insights into how molecules interact with their neighbors in a crystal lattice. Although a crystal structure for this compound has not been specifically reported in the searched literature, the following sections describe the standard theoretical approaches used for its analogs.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated by partitioning the crystal electron density into molecular fragments, defining a region where the contribution from a given molecule exceeds that of all others. The surface is typically colored based on properties like dnorm, which maps both close and distant intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or more distant interactions.

For halogenated organic molecules, Hirshfeld analysis is particularly useful for identifying and characterizing halogen bonding, C-H···π interactions, and other weak forces that direct crystal packing. rsc.org In the case of this compound, such analysis would be expected to reveal significant interactions involving the iodine, hydroxyl, and carbonyl groups.

2D Fingerprint Plots

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular contacts. These plots represent a scattergram of de versus di, where de is the distance from a point on the surface to the nearest nucleus external to the surface, and di is the distance to the nearest nucleus internal to the surface.

Below is an example data table format illustrating how findings from a Hirshfeld analysis are typically presented.

Interaction TypeContribution (%)
H···HData not available
O···H / H···OData not available
C···H / H···CData not available
I···H / H···IData not available
I···IData not available
OtherData not available

Hydrogen Bond Network Characterization

Hydrogen bonding is a critical directional interaction that governs the supramolecular assembly in crystals containing hydroxyl and carbonyl groups. In this compound, the primary hydrogen bond is the strong intramolecular O-H···O interaction.

In the solid state, weaker intermolecular hydrogen bonds, such as C-H···O and potential C-H···I interactions, would also play a crucial role in stabilizing the crystal lattice. rsc.org The characterization of the hydrogen bond network involves identifying donor and acceptor atoms, measuring bond lengths and angles, and describing the resulting motifs (e.g., chains, rings, or sheets) using graph-set notation. nih.gov A detailed analysis of the crystal structure would be necessary to fully characterize the three-dimensional hydrogen-bonded architecture.

The following interactive table shows typical parameters used to characterize hydrogen bonds, which would be populated upon analysis of crystallographic data.

Donor (D)-H···Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle (D-H···A) (°)
Specific crystallographic data not available in search results.

Prediction of Collision Cross Sections for Mass Spectrometry Applications

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique, providing an additional dimension of separation based on the size, shape, and charge of an ion. A key parameter derived from IM-MS is the collision cross section (CCS), which is a measure of the effective area of an ion as it travels through a buffer gas. The CCS value is a robust and characteristic physicochemical property that aids in compound identification. chemsynthesis.com

Experimentally measuring CCS values for all compounds of interest is often impractical. Consequently, computational methods for predicting CCS values have become increasingly important. Machine learning (ML) models, in particular, have shown great promise in accurately predicting CCS values based on molecular structures. nih.govchemsynthesis.com

These predictive models are typically trained on large datasets of experimentally measured CCS values for a diverse range of molecules. The models use molecular descriptors—numerical representations of a molecule's structural and chemical features—as input variables. These descriptors can include information on molecular weight, topology, geometry, and electronic properties. By learning the complex relationship between these descriptors and the experimental CCS values, ML algorithms can predict the CCS for novel compounds like this compound with a high degree of accuracy, often within 2-3% relative error. nih.gov

The predicted CCS value for this compound would be a valuable parameter for its unambiguous identification in complex matrices using IM-MS workflows, complementing traditional identification methods based on retention time and mass-to-charge ratio.

Derivatization and Analogues in Organic Synthesis

Design and Synthesis of Substituted Hydroxyiodophenyl Ethanones

The synthesis of derivatives of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one often involves modifying the substitution pattern on the phenyl ring or altering the existing functional groups. These strategies provide access to a library of related compounds with varied chemical properties.

The substitution pattern on the hydroxyiodophenyl ethanone (B97240) core can be systematically varied to produce a range of analogues. Direct electrophilic aromatic substitution is a common method to introduce additional substituents or alter the position of existing ones. For instance, the degree of iodination can be increased; the reaction of 4-hydroxy-acetophenone with iodine in an aqueous sodium carbonate solution can yield 1-(4-hydroxy-3,5-diiodophenyl)ethanone (B2526527) chemicalbook.com.

The positions of the hydroxyl and iodo groups can also be varied, leading to different isomers with distinct reactivity. Examples of such isomers include 1-(2-Hydroxy-5-iodophenyl)ethan-1-one and 1-(4-Hydroxy-3-iodophenyl)ethanone. chemsynthesis.comchemscene.com Furthermore, other functional groups can be introduced onto the aromatic ring. For example, methoxy-substituted analogues like 1-(2-hydroxy-3-methoxy-phenyl)ethanone can be synthesized, and additional hydroxyl groups can be present, as in 1-(2,4-Dihydroxy-3-iodophenyl)ethan-1-one. chemicalbook.comnih.gov

Compound NameMolecular FormulaKey Structural VariationReference
1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-oneC8H6I2O2Additional iodine atom at position 5
1-(4-Hydroxy-3-iodophenyl)ethanoneC8H7IO2Isomeric variation (hydroxyl at C4) chemsynthesis.com
1-(2-Hydroxy-5-iodophenyl)ethan-1-oneC8H7IO2Isomeric variation (iodo at C5) chemscene.com
1-(2,4-Dihydroxy-3-iodophenyl)ethan-1-oneC8H7IO3Additional hydroxyl group at position 4 nih.gov
1-(2-hydroxy-3-methoxy-phenyl)ethanoneC9H10O3Iodine replaced by a methoxy (B1213986) group chemicalbook.com

The hydroxyl and carbonyl groups of this compound are key sites for chemical modification. The phenolic hydroxyl group is reactive and can undergo various transformations. nih.gov Standard synthetic protocols can be applied to convert the hydroxyl group into ethers or esters, thereby altering the molecule's solubility and electronic properties.

The carbonyl group, being an electrophilic center, is also amenable to a wide array of reactions. researchgate.net For instance, it can participate in condensation reactions, such as the Claisen-Schmidt condensation with aldehydes, to form chalcones. researchgate.net These reactions extend the carbon framework and introduce new functionalities, paving the way for the synthesis of more complex heterocyclic systems. Reduction of the carbonyl group can yield the corresponding alcohol, while reactions with organometallic reagents can lead to tertiary alcohols.

Role as Key Intermediates in Complex Molecule Synthesis

The structural features of this compound make it a valuable building block for constructing more elaborate molecules. Its ability to undergo a variety of chemical transformations allows it to serve as a starting point for diverse chemical architectures.

The presence of an iodine atom makes this compound and its isomers excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The isomer 4'-Hydroxy-3'-iodoacetophenone has been shown to be a reactant in the synthesis of numerous complex molecules, including cyclopentene-fused benzofurans, indoles, spirocyclic compounds, carbazoles, and disubstituted coumarins. sigmaaldrich.com The ortho-hydroxyacetylphenyl moiety is a classic precursor for the synthesis of heterocyclic systems like benzofurans and chromones through intramolecular cyclization reactions following a primary coupling or condensation step. This dual reactivity—the iodo group for coupling and the functional groups for cyclization—makes it a powerful precursor for a wide range of functionalized aromatic and heterocyclic systems.

Organic building blocks are fundamental components used in the modular, bottom-up assembly of complex molecular structures like polymers and metal-organic frameworks. With its rigid aromatic core and multiple reactive sites, this compound is a potential candidate for creating novel polymers and organic materials. psu.edunih.gov

The iodo group can be readily converted into other functionalities, such as alkynes or azides, which are used in polymerization techniques like copper-catalyzed alkyne-azide "click" chemistry to form highly stable, crosslinked porous organic polymers (POPs). northwestern.edu The hydroxyl and carbonyl groups can also participate in step-growth polymerization reactions to form polyesters or other condensation polymers. The defined geometry and functionality of this molecule allow for the rational design of materials with specific properties, such as permanent microporosity for gas storage applications. northwestern.edu

While direct applications in completed natural product syntheses are not extensively documented, the structural motif of this compound represents a versatile starting point for accessing core structures found in various natural products. The ortho-hydroxyacetophenone unit is a well-known precursor to flavonoids, chromones, and benzofurans, which are classes of compounds prevalent in nature. The iodo substituent provides a strategic handle for introducing complex side chains or for building up larger ring systems via intramolecular coupling reactions. For example, the isoindolinone framework, found in many natural derivatives, can be synthesized from related aromatic precursors. nih.gov The ability to construct complex molecular architectures through sequential coupling and cyclization reactions makes this compound a potentially valuable intermediate in the synthesis of biologically active natural products.

Chalcones and Related α,β-Unsaturated Carbonyl Compounds

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of α,β-unsaturated ketones that form the central core of many biologically important compounds. jetir.org Their synthesis is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. drugfuture.comchemrevlett.comwikipedia.org

In the context of this compound, this reaction would involve the condensation of its acetyl group with a selected aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. scialert.netnumberanalytics.com The enolate ion, formed by the deprotonation of the α-carbon of the ketone, acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. numberanalytics.com The resulting β-hydroxy ketone intermediate typically undergoes spontaneous dehydration to yield the final α,β-unsaturated chalcone (B49325). numberanalytics.com

While the Claisen-Schmidt condensation is a well-established and versatile method for chalcone synthesis from various acetophenones, a specific literature search did not yield documented examples of this reaction starting explicitly from this compound. jetir.orgresearchgate.netnih.gov

Table 1: General Conditions for Claisen-Schmidt Condensation

Reactants Catalyst Solvent General Outcome
Aromatic Ketone Strong Base (e.g., NaOH, KOH) Ethanol (B145695) α,β-Unsaturated Ketone (Chalcone)

Development of Structural Analogues for Comparative Chemical Reactivity Studies

The development of structural analogues is a fundamental aspect of medicinal and materials chemistry, allowing for the systematic study of structure-activity relationships. For this compound, analogues could be synthesized by modifying its key functional groups. For instance, the iodine atom could be replaced with other halogens (Br, Cl, F) or other substituents to study the electronic and steric effects on the molecule's reactivity. Similarly, the hydroxyl and acetyl groups could be modified.

Advanced Applications in Chemical Sciences

Photochemical Reactions and Their Mechanistic Investigations

While specific photochemical studies on 1-(2-Hydroxy-3-iodophenyl)ethan-1-one are not extensively documented in the literature, its structural motifs suggest potential reactivity under photochemical conditions. The presence of a carbonyl group and a carbon-iodine bond opens avenues for various photochemical transformations.

Aromatic ketones are known to undergo photoreduction in the presence of a hydrogen atom donor. This process typically involves the initial excitation of the ketone to a singlet state, followed by intersystem crossing to a more stable triplet state. The triplet ketone can then abstract a hydrogen atom, leading to the formation of a ketyl radical, which can subsequently dimerize or undergo further reactions.

The carbon-iodine bond in this compound is also susceptible to photolytic cleavage. The energy from UV light can induce homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical. These highly reactive radical intermediates can then participate in a variety of subsequent reactions, such as hydrogen abstraction, addition to unsaturated bonds, or cyclization, offering pathways to novel molecular architectures. Mechanistic investigations of such processes would likely involve techniques like laser flash photolysis to detect and characterize the transient radical species and computational studies to model the potential energy surfaces of the photochemical pathways.

Strategic Use in Diverse Organic Synthesis Methodologies

The true strength of this compound lies in its utility as a building block in organic synthesis. The presence of multiple functional groups allows for a wide range of transformations, making it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.

One of the most significant applications of this compound is in the synthesis of chromones and flavones, which are important classes of naturally occurring compounds with diverse biological activities. The ortho-hydroxyacetophenone moiety is a key structural feature required for the construction of the chromone (B188151) skeleton. Various synthetic strategies can be employed, often involving condensation with aldehydes or their equivalents, followed by cyclization.

Furthermore, the iodine atom on the phenyl ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl iodide allows for the introduction of a wide range of substituents at the 3-position of the phenyl ring, providing access to a vast array of derivatives with potentially interesting biological or material properties.

Below are some of the key synthetic methodologies where this compound can be strategically employed:

Synthesis of Chromones and Flavones: The ortho-hydroxyacetophenone core is a classic starting point for the synthesis of these heterocyclic systems. For instance, reaction with an appropriate aldehyde in the presence of a base can lead to the formation of a chalcone (B49325) intermediate, which can then undergo oxidative cyclization to yield a flavone.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. libretexts.orgorganic-chemistry.orgwikipedia.org This methodology can be used to introduce alkynyl substituents, which are valuable functional groups for further transformations or for their electronic properties.

Heck Coupling: The Heck reaction enables the coupling of the aryl iodide with an alkene, leading to the formation of a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.org This provides a route to stilbene-like structures and other vinyl-substituted aromatic compounds.

Suzuki Coupling: In a Suzuki coupling, the aryl iodide is reacted with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon single bond. organic-chemistry.orglibretexts.orgwikipedia.org This is a highly versatile and widely used method for the synthesis of biaryl compounds.

The following interactive data tables summarize some of the potential synthetic transformations of this compound.

Table 1: Potential Synthesis of Heterocyclic Compounds

Reaction TypeReagentsProduct ClassPotential Significance
Algar-Flynn-Oyamada reactionAromatic aldehyde, H2O2, baseFlavonolAccess to biologically active flavonoids
Baker-Venkataraman rearrangement followed by cyclizationBenzoyl chloride, base; then acidFlavoneSynthesis of a core flavonoid structure
Claisen-Schmidt condensation followed by cyclizationAromatic aldehyde, baseChalcone, then Flavanone (B1672756)Intermediate for various flavonoid syntheses

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, baseAryl-alkyne
Heck CouplingAlkenePd catalyst, baseSubstituted alkene
Suzuki CouplingBoronic acid/esterPd catalyst, baseBiaryl compound
Buchwald-Hartwig AminationAminePd catalyst, ligand, baseAryl amine
Stille CouplingOrganostannanePd catalystBiaryl or vinyl-aryl

Future Research Directions

Development of More Efficient and Sustainable Synthetic Methodologies

The future synthesis of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one and its derivatives will necessitate a move towards greener and more efficient chemical processes. Current approaches often rely on traditional iodination methods that may involve harsh reagents and generate significant waste. Future research should focus on atom-economical and environmentally benign alternatives.

One promising avenue is the exploration of enzymatic catalysis . Laccases, for example, have been shown to catalyze the iodination of phenolic compounds using potassium iodide as the iodine source and aerial oxygen as the oxidant, with water as the only byproduct. rsc.orgbabafaridgroup.edu.in Investigating the application of laccases or other oxidoreductases for the regioselective iodination of 2'-hydroxyacetophenone (B8834) could lead to a highly sustainable synthetic route. organic-chemistry.org

Another key area is the development of heterogeneous catalytic systems . The use of solid acid catalysts or metal-organic frameworks (MOFs) could facilitate easier separation and recycling of the catalyst, thereby reducing waste and improving cost-effectiveness. tandfonline.com Research into designing catalysts that can selectively iodinate the ortho position of 2'-hydroxyacetophenone would be particularly valuable.

Furthermore, the principles of process intensification , such as the use of flow chemistry and microwave-assisted synthesis, should be explored. nih.gov These technologies can offer improved reaction control, reduced reaction times, and enhanced safety profiles compared to traditional batch processes. A comparative analysis of green chemistry metrics for potential synthetic routes will be crucial in identifying the most sustainable options. mdpi.comresearchgate.net

Table 1: Potential Sustainable Synthetic Approaches

MethodologyPotential AdvantagesKey Research Focus
Enzymatic Catalysis (e.g., Laccases)Use of green oxidants (O2), mild reaction conditions, high selectivity.Enzyme screening, optimization of reaction parameters (pH, temperature), scalability.
Heterogeneous CatalysisCatalyst recyclability, simplified product purification, potential for continuous flow processes.Development of novel solid catalysts, investigation of catalyst stability and reusability.
Flow ChemistryPrecise control over reaction parameters, enhanced safety, improved scalability.Reactor design, optimization of flow rates and residence times, integration with in-line analysis.
Microwave-Assisted SynthesisRapid reaction times, potential for improved yields, solvent-free conditions.Optimization of microwave parameters, investigation of solvent effects, scalability.

Exploration of Novel Reactivity Patterns and Transformation Pathways

The unique arrangement of functional groups in this compound provides a platform for exploring novel chemical transformations. The presence of the iodine atom, in particular, opens up a wide range of possibilities for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

Future research should systematically investigate the participation of this compound in well-established palladium-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. rsc.org The influence of the adjacent hydroxyl and acetyl groups on the reactivity of the C-I bond will be a key area of investigation. Additionally, exploring nickel-catalyzed cross-coupling reactions could offer a more cost-effective alternative. acs.org

Beyond traditional cross-coupling, the potential for unconventional reactivity should be explored. This could include investigating domino reactions where multiple bonds are formed in a single synthetic operation, or exploring the use of the ortho-hydroxy group as an internal directing group to control the regioselectivity of further functionalization. acs.orgresearchgate.net The development of novel cyclization reactions, leveraging the proximity of the three functional groups to construct complex heterocyclic scaffolds, is another exciting prospect.

The exploration of dynamic covalent chemistry represents a frontier in this area. Investigating the reversible formation of new bonds involving the functional groups of this compound could lead to the development of stimuli-responsive materials and systems. nih.gov

Advanced Characterization of Solid-State Structures and Dynamic Processes

A thorough understanding of the solid-state properties of this compound is crucial for its potential applications in pharmaceuticals and materials science. acs.orgchromatographyonline.com Future research should employ a suite of advanced analytical techniques to fully characterize its crystalline forms and dynamic behavior in the solid state.

Single-crystal and powder X-ray diffraction (XRD) will be essential for determining the precise three-dimensional arrangement of the molecules in the crystalline state. chromatographyonline.comnih.govscispace.com This will allow for the identification of polymorphs, solvates, and co-crystals, each of which can have distinct physical properties. The study of halogen bonding and other non-covalent interactions will be critical in understanding the supramolecular assembly of this compound. nih.gov

Furthermore, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) should be used to investigate the thermal properties and stability of different solid forms. chromatographyonline.com Understanding the dynamic processes, such as molecular motion and phase transitions, in the solid state will also be a key area of future research.

Table 2: Advanced Solid-State Characterization Techniques

TechniqueInformation GainedResearch Focus
Solid-State NMR (ssNMR)Local atomic environments, intermolecular interactions, polymorphism.1H, 13C, and 127I ssNMR studies, correlation with DFT calculations.
X-ray Diffraction (XRD)Crystal structure, molecular packing, identification of polymorphs.Single-crystal and powder XRD analysis, investigation of non-covalent interactions.
Thermal Analysis (DSC/TGA)Thermal stability, phase transitions, melting points.Characterization of thermal behavior of different solid forms.
Dynamic Vapor Sorption (DVS)Hygroscopicity, stability in the presence of moisture.Assessment of the compound's interaction with water vapor.

Computational Design and Prediction of New Derivatives with Tunable Properties

In silico methods will play a pivotal role in accelerating the discovery and development of new derivatives of this compound with tailored properties. umsha.ac.irnih.govresearchgate.netnih.gov Computational chemistry can be used to predict a wide range of molecular properties, from reactivity to bioavailability, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the parent compound and its virtual derivatives. researchgate.net This can provide insights into the effects of different substituents on the aromatic ring on the molecule's reactivity and physical properties. For example, DFT can be used to predict how electron-donating or electron-withdrawing groups will influence the acidity of the phenolic proton or the susceptibility of the C-I bond to oxidative addition in catalytic cycles.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their biological activity or material properties. umsha.ac.irresearchgate.net This can be a powerful tool for designing new compounds with enhanced performance for specific applications, such as in drug discovery or for the development of new functional materials.

Furthermore, molecular dynamics (MD) simulations can be used to study the conformational dynamics and intermolecular interactions of these molecules in different environments, providing insights into their behavior in solution or within a material matrix.

Integration into Emerging Materials and Catalytic Systems

The unique structural features of this compound make it an attractive building block for the development of novel functional materials and catalytic systems. acs.orgumsha.ac.irnih.gov

In materials science , this compound could serve as a precursor for the synthesis of functional polymers and coatings. nih.gov The phenolic hydroxyl group can be used for polymerization or for grafting onto surfaces, while the iodo- and acetyl groups can be further functionalized to introduce specific properties. For example, the iodine atom can act as a site for introducing photoactive or electroactive moieties. The development of supramolecular assemblies based on halogen and hydrogen bonding is another promising area for creating novel materials with interesting properties. nih.govnih.gov

In the field of catalysis , derivatives of this compound could be designed to act as ligands for transition metal catalysts. The ortho-hydroxy and acetyl groups can act as chelating moieties, and the electronic properties of the ligand can be tuned by modifying the substituents on the aromatic ring. The in silico design of such catalysts, followed by their synthesis and evaluation, could lead to the discovery of new and highly efficient catalytic systems for a variety of organic transformations. nih.govrsc.orgnih.govresearchgate.net

The potential for this compound to act as a precursor for the synthesis of biologically active molecules is also significant. The phenolic and ketone functionalities are common in many natural products and pharmaceuticals, and the iodo group provides a handle for further molecular diversification. researchgate.netresearchgate.net

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